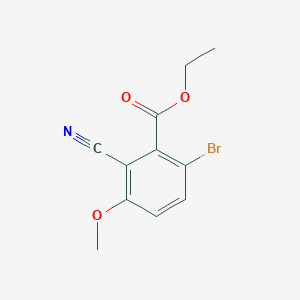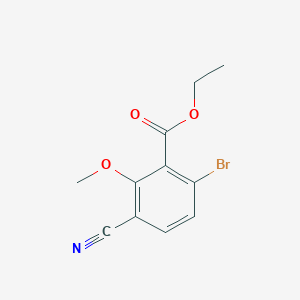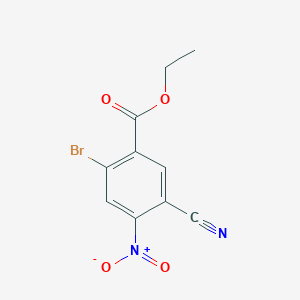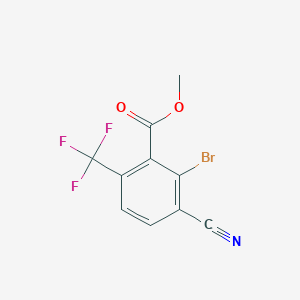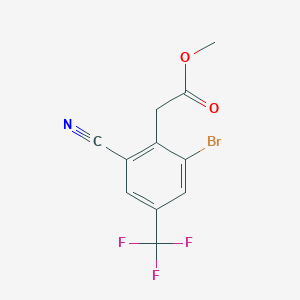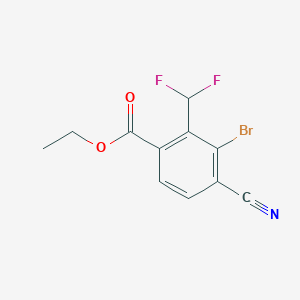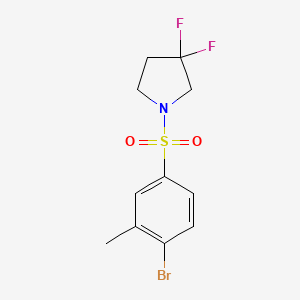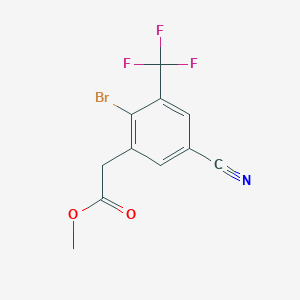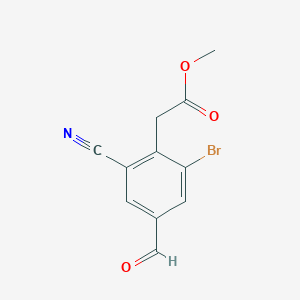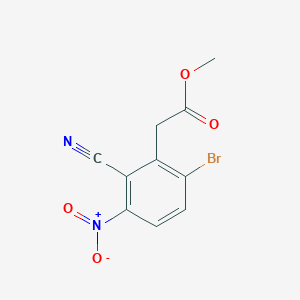
Methyl 6-bromo-2-cyano-3-nitrophenylacetate
Descripción general
Descripción
Methyl 6-bromo-2-cyano-3-nitrophenylacetate (MBCNPA) is a synthetic compound with a wide range of applications in scientific research. It is a nitrile ester that is used as a reagent in organic synthesis, as a ligand in the coordination of metals, and as a starting material for the synthesis of other compounds. MBCNPA has also been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-2-cyano-3-nitrophenylacetate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in the coordination of metals, and as a starting material for the synthesis of other compounds. It has also been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes.
Mecanismo De Acción
Methyl 6-bromo-2-cyano-3-nitrophenylacetate is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and glycerolipids. It has been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in the formation of fatty acids, and to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of glycerolipids.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-bromo-2-cyano-3-nitrophenylacetate has been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes. It has been shown to have anti-inflammatory effects, to reduce oxidative stress, and to inhibit the growth of certain cancer cells. It has also been shown to have an anti-angiogenic effect, meaning that it can inhibit the formation of new blood vessels, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-bromo-2-cyano-3-nitrophenylacetate is a relatively stable compound and is easy to handle and store. It is also relatively inexpensive and readily available. However, it is toxic and must be handled with caution. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.
Direcciones Futuras
The potential future directions for research on Methyl 6-bromo-2-cyano-3-nitrophenylacetate include further study of its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the treatment of diseases, such as cancer and inflammation. Finally, further research could be done to explore its potential applications in the synthesis of other compounds.
Propiedades
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-7(5-12)9(13(15)16)3-2-8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWWEBZPNHUDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate](/img/structure/B1414323.png)
![2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide](/img/structure/B1414324.png)
